molecular formula C6H13O4P B3052413 Phosphonic acid, (2-oxobutyl)-, dimethyl ester CAS No. 41162-15-6

Phosphonic acid, (2-oxobutyl)-, dimethyl ester

Cat. No.: B3052413
CAS No.: 41162-15-6
M. Wt: 180.14 g/mol
InChI Key: ZXNCLYVHPBPHNZ-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a phosphonic acid group and a ketone group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, (2-oxobutyl)-, dimethyl ester can be synthesized through several methods, including the Arbuzov reaction and the Michaelis-Arbuzov reaction. These reactions involve the nucleophilic attack of a trivalent phosphorus compound on an aldehyde or ketone, leading to the formation of a C-P bond. The reaction conditions typically involve the use of a dehydrating agent to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound is often carried out using large-scale reactors with controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (2-oxobutyl)-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters. These products have diverse applications in different fields.

Scientific Research Applications

Phosphonic acid, (2-oxobutyl)-, dimethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of certain enzymes.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphonic acid, (2-oxobutyl)-, dimethyl ester involves its interaction with molecular targets through the phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The ketone group introduces polarity, enhancing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to phosphonic acid, (2-oxobutyl)-, dimethyl ester include:

    Phosphoric acid derivatives: Compounds with similar phosphorus-containing functional groups.

    Phosphinic acid derivatives: Compounds with a similar structure but different oxidation states of phosphorus.

Uniqueness

This compound is unique due to its combination of a phosphonic acid group and a ketone group, which provides a distinct set of chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

1-dimethoxyphosphorylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O4P/c1-4-6(7)5-11(8,9-2)10-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNCLYVHPBPHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CP(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446010
Record name Phosphonic acid, (2-oxobutyl)-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41162-15-6
Record name Phosphonic acid, (2-oxobutyl)-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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